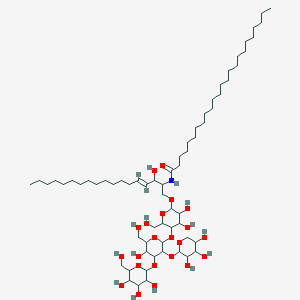

Mxmgcer

Description

The exact mass of the compound Mxmgcer is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycoconjugates - Glycolipids - Glycosphingolipids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Mxmgcer suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mxmgcer including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(E)-1-[3,4-dihydroxy-5-[5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tetracosanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H121NO22/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-50(72)66-44(45(70)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2)42-81-62-58(80)55(77)59(49(41-69)85-62)86-65-61(88-63-56(78)51(73)46(71)43-82-63)60(53(75)48(40-68)84-65)87-64-57(79)54(76)52(74)47(39-67)83-64/h35,37,44-49,51-65,67-71,73-80H,3-34,36,38-43H2,1-2H3,(H,66,72)/b37-35+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDWZRGWUGSQHEW-MHAUTQJVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(CO4)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(CO4)O)O)O)O)O)C(/C=C/CCCCCCCCCCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H121NO22 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1268.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128376-90-9 |

Source

|

| Record name | O-Mannopyranosyl-(1-3)-O-xylopyranosyl-(1-2)-O-mannopyranosyl-(1-4)-O-glucopyranosyl-(1-1)-2-N-tetracosanoylsphingenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128376909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Technical Guide: MX-2401 Discovery, Mechanism, and Synthesis Pathway

Executive Summary

MX-2401 represents a pivotal advancement in the lipopeptide antibiotic class, designed specifically to overcome the limitations of first-generation agents like daptomycin. As a semisynthetic analog of the naturally occurring amphomycin, MX-2401 exhibits potent bactericidal activity against multidrug-resistant Gram-positive pathogens, including MRSA and VRE.[1][2]

Crucially, MX-2401 diverges from the membrane-depolarization mechanism of daptomycin.[3][4][5] Instead, it functions as a "lipid trap," sequestering undecaprenyl phosphate (C55-P) to arrest peptidoglycan synthesis. This distinct mechanism confers a unique advantage: unlike daptomycin, MX-2401 retains efficacy in the presence of pulmonary surfactant, making it a viable candidate for treating community-acquired bacterial pneumonia (CABP).

Molecular Mechanism: The C55-P Sequestration Trap

The efficacy of MX-2401 lies in its precise interruption of the bacterial cell wall synthesis cycle (the "Lipid II cycle").

The Target: Undecaprenyl Phosphate (C55-P)

Peptidoglycan synthesis relies on a lipid carrier, undecaprenyl phosphate (C55-P), to shuttle hydrophilic cell wall precursors (Lipid I and Lipid II) across the hydrophobic inner membrane.[3][4][5][6][7][8][9]

-

Loading: C55-P is loaded with precursors to form Lipid II.

-

Translocation: Lipid II is flipped to the periplasm.

-

Polymerization: The cargo is offloaded for cell wall assembly, leaving undecaprenyl pyrophosphate (C55-PP).

-

Recycling: C55-PP is dephosphorylated back to C55-P and flipped back to the cytoplasm to restart the cycle.[6]

The MX-2401 Blockade

MX-2401, in a calcium-dependent manner, binds stoichiometrically to C55-P .[3][4][5]

-

Differentiation: Unlike bacitracin (which binds C55-PP ), MX-2401 targets the monophosphate form (C55-P ).

-

Consequence: This binding sequesters the carrier lipid, preventing it from being reloaded with UDP-MurNAc-pentapeptide. The cycle halts, leading to cell lysis.

-

Flippase Interference: Recent structural data suggests MX-2401 may also physically occlude the interaction between C55-P and the flippase protein (UptA), further cementing the blockade.

Mechanism of Action Diagram

The following diagram illustrates the interruption of the peptidoglycan synthesis cycle by MX-2401.

Figure 1: MX-2401 binds C55-P, preventing the recruitment of lipid carriers for cell wall synthesis.

Discovery and Structural Optimization

The Amphomycin Scaffold

MX-2401 is derived from amphomycin , a lipopeptide antibiotic originally isolated from Streptomyces canus.

-

Core Structure: A cyclic decapeptide lactone with an exocyclic amino acid residue (Asp) and a fatty acid tail.

-

Limitations of Amphomycin: While potent, natural amphomycin mixtures often suffer from variable pharmacokinetics and potential toxicity. Furthermore, the natural fatty acid mixture is not optimized for lung surfactant interactions.

The Semisynthetic Evolution

The development of MX-2401 involved a Structure-Activity Relationship (SAR) campaign focused on the lipid tail.

-

The Pharmacophore: The cyclic peptide core is essential for calcium binding and C55-P recognition.

-

The Optimization: Replacing the heterogeneous natural fatty acid tail with a specific, synthetic acyl group improves the drug's stability and, critically, prevents inactivation by pulmonary surfactant (a major failure point for daptomycin in pneumonia).

Synthesis Pathway: A Semisynthetic Workflow

The production of MX-2401 follows a "fermentation-plus-modification" route. This approach utilizes the stereochemical precision of biosynthesis for the peptide core, followed by chemical precision for the lipid tail.

Step-by-Step Protocol

Phase 1: Biosynthesis of the Core (Fermentation)

-

Strain: Streptomyces canus (ATCC 12237 or optimized industrial mutant).

-

Conditions: Submerged aerobic fermentation in nutrient-rich media (glucose/soy flour base) at 28°C for 96–120 hours.

-

Product: Amphomycin complex (mixture of variants).

Phase 2: Enzymatic Deacylation To create a uniform starting material, the variable natural fatty acid tails must be removed.

-

Enzyme: An acylase derived from Actinoplanes utahensis is typically employed.

-

Reaction: The amphomycin complex is incubated with the acylase at pH 7.0–7.5.

-

Result: The "Amphomycin Core" (a cyclic peptide with a free N-terminal amine). This is the "7-ACA equivalent" for this lipopeptide class.

Phase 3: Chemical Reacylation (Semisynthesis)

-

Activation: The specific synthetic fatty acid (designed for MX-2401) is activated, typically as an active ester (e.g., N-hydroxysuccinimide ester) or acid chloride.

-

Coupling: The activated fatty acid is reacted with the purified Amphomycin Core in a polar aprotic solvent (DMF or DMSO) under basic conditions.

-

Purification: The resulting MX-2401 is purified via preparative Reverse-Phase HPLC (C18 column) to >98% purity.

Synthesis Workflow Diagram

Figure 2: The semisynthetic pathway converts natural fermentation products into the optimized MX-2401.

Preclinical Validation & Data Profile

MX-2401 distinguishes itself through its activity profile, particularly regarding resistance mechanisms and environmental conditions (surfactant).

Comparative Efficacy Table

| Feature | MX-2401 | Daptomycin | Vancomycin |

| Class | Lipopeptide (Amphomycin analog) | Lipopeptide | Glycopeptide |

| Primary Target | C55-P (Undecaprenyl Phosphate) | Cell Membrane (Depolarization) | D-Ala-D-Ala (Peptidoglycan) |

| Bactericidal Speed | Rapid | Rapid | Slow |

| Lung Surfactant | Active (Retains potency) | Inactive (Sequestered) | Active |

| MRSA MIC90 | 1–2 µg/mL | 0.5–1 µg/mL | 1–2 µg/mL |

| VRE Activity | Yes (VanA/VanB/VanC) | Yes | No (VanA/VanB) |

| Resistance Potential | Low (Novel target) | Low | Moderate |

Key Experimental Findings

-

Surfactant Interaction: In in vitro assays using bovine lung surfactant, daptomycin MICs increase >100-fold. MX-2401 MICs remain within 2-fold of baseline, validating its potential for pneumonia indications.

-

Cross-Resistance: Strains resistant to vancomycin and daptomycin show no cross-resistance to MX-2401, confirming the distinct MoA involving C55-P sequestration.

References

-

Mechanism of Action and Limited Cross-Resistance of New Lipopeptide MX-2401 Source: Antimicrobial Agents and Chemotherapy (AAC) Significance:[1][2] Defines the C55-P binding mechanism and distinguishes it from daptomycin.[3][4][5]

-

Antimicrobial Properties of MX-2401, an Expanded-Spectrum Lipopeptide Active in the Presence of Lung Surfactant Source: Antimicrobial Agents and Chemotherapy (AAC) Significance:[1][2] Establishes the efficacy of MX-2401 in pulmonary environments where daptomycin fails.[2]

-

Lipopeptide antibiotics disrupt interactions of undecaprenyl phosphate with UptA Source: Proceedings of the National Academy of Sciences (PNAS) Significance: Provides structural insights into how amphomycin analogs (like MX-2401) interfere with flippase proteins.

-

Deacylation and reacylation of neural membrane glycerophospholipids (Contextual Reference for Deacylation/Reacylation Mechanisms) Source: Journal of Molecular Neuroscience Significance: While focused on neural membranes, this reference supports the fundamental biochemical principles of the deacylation-reacylation enzymatic cycle used in semisynthesis.

Sources

- 1. Antimicrobial Properties of MX-2401, an Expanded-Spectrum Lipopeptide Active in the Presence of Lung Surfactant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial properties of MX-2401, an expanded-spectrum lipopeptide active in the presence of lung surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of action and limited cross-resistance of new lipopeptide MX-2401 [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of Action and Limited Cross-Resistance of New Lipopeptide MX-2401 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Disruption of undecaprenyl phosphate recycling suppresses ampC beta-lactamase induction in Pseudomonas aeruginosa | PLOS Pathogens [journals.plos.org]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Characteristics of the Lipopeptide MX-2401

This guide provides a comprehensive technical overview of the structural characteristics of MX-2401, a novel semi-synthetic lipopeptide antibiotic. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular architecture of MX-2401, the experimental methodologies for its characterization, and the profound implications of its structure on its mechanism of action. Our approach is to not only present the data but to also provide the scientific rationale behind the analysis, reflecting a field-proven perspective on lipopeptide drug development.

Introduction: The Emergence of MX-2401 in an Era of Antimicrobial Resistance

The escalating threat of multidrug-resistant Gram-positive pathogens necessitates the development of novel antibiotics with unique mechanisms of action. MX-2401 emerges as a promising candidate in this landscape. It is a semi-synthetic analogue of amphomycin, a naturally occurring lipopeptide antibiotic.[1][2][3] Through targeted chemical modifications, MX-2401 has been engineered to exhibit a broad spectrum of bactericidal activity against clinically significant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][4] This guide will dissect the structural features that underpin the potent and selective antimicrobial properties of MX-2401.

The Molecular Architecture of MX-2401: A Hybrid of Nature and Design

MX-2401 is a complex lipopeptide with a molecular weight of 1468.61 g/mol .[2] Its structure is a testament to the power of semi-synthetic chemistry, leveraging a natural product scaffold to create a therapeutic agent with enhanced properties. The core components of MX-2401 are a modified amphomycin peptide core, a strategically introduced aromatic linker, and a C12 lipid side chain.[1]

The Amphomycin Core: A Cyclic Peptide Scaffold

The foundation of MX-2401 is the cyclic decapeptide core of amphomycin.[5] This core is composed of eleven amino acid residues, with a cyclic structure formed by a peptide bond between the C-terminus and the side chain of an amino acid. The amino acid sequence of the amphomycin core is cyclo(Dab-Pip-MeAsp-Asp-Gly-Asp-Gly-Dab-Val-Pro-Asp).[6] This cyclic structure provides a rigid framework that is crucial for the molecule's biological activity.

The Lipid Moiety: A C12 Acyl Chain

Attached to the peptide core is a C12 lipid side chain.[1] This hydrophobic tail is a critical component of all lipopeptide antibiotics, as it facilitates interaction with and anchoring to the bacterial cell membrane. The specific length and branching of this lipid tail can significantly influence the antimicrobial potency and spectrum of activity. In MX-2401, the C12 chain is a deliberate design choice to optimize its therapeutic index.

The Aromatic Linker: A Bridge for Enhanced Activity

A key innovation in the design of MX-2401 is the incorporation of an aromatic linker.[1] This linker serves to connect the C12 lipid side chain to the amphomycin core. The introduction of a rigid aromatic group can influence the overall conformation of the molecule, potentially optimizing the presentation of the lipid tail and the peptide core for their respective interactions with the bacterial cell membrane and the molecular target.[6][7]

Modification at Residue 9: A Subtle but Significant Change

MX-2401 is distinguished from its parent compound, amphomycin, by a chemical modification at the diaminobutyric acid (Dab) residue at position 9 of the peptide ring.[5] While the precise nature of this modification is proprietary, it is a critical determinant of the enhanced activity and expanded spectrum of MX-2401.

The following diagram illustrates the conceptual assembly of MX-2401's key structural components.

Caption: Conceptual diagram of the structural components of MX-2401.

Structural Elucidation: A Multi-faceted Analytical Approach

The determination of the complex structure of MX-2401 requires a combination of high-resolution analytical techniques. As a Senior Application Scientist, I advocate for a synergistic approach that leverages the strengths of both mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry: Unveiling the Molecular Mass and Sequence

High-resolution mass spectrometry is indispensable for the initial characterization of novel lipopeptides like MX-2401.

Experimental Protocol: MALDI-TOF Mass Spectrometry of MX-2401

-

Sample Preparation:

-

Dissolve purified MX-2401 in a 50:50 (v/v) solution of acetonitrile and deionized water with 0.1% trifluoroacetic acid to a final concentration of 10 pmol/µL.

-

Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) matrix in the same solvent system.

-

On a MALDI target plate, spot 1 µL of the matrix solution and allow it to air dry.

-

On top of the dried matrix spot, add 1 µL of the MX-2401 solution and allow it to co-crystallize.

-

-

Instrumental Analysis:

-

Analyze the sample using a MALDI-TOF mass spectrometer in positive ion reflectron mode.

-

Acquire spectra over a mass range of 500-2000 m/z.

-

Calibrate the instrument using a standard peptide mixture.

-

-

Data Analysis:

-

Determine the monoisotopic mass of the parent ion to confirm the molecular weight of MX-2401.

-

Perform tandem MS (MS/MS) on the parent ion to induce fragmentation.

-

Analyze the fragmentation pattern to deduce the amino acid sequence of the peptide core.

-

Caption: Workflow for MALDI-TOF MS analysis of MX-2401.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Defining the 3D Structure

While mass spectrometry provides primary structure information, NMR spectroscopy is essential for elucidating the three-dimensional conformation of MX-2401 in solution.

Experimental Protocol: 2D NMR Spectroscopy of MX-2401

-

Sample Preparation:

-

Dissolve 5-10 mg of purified MX-2401 in 0.5 mL of a suitable solvent, such as DMSO-d6 or a mixture of H2O/D2O (9:1) with a buffered pH.

-

Add a known concentration of a reference standard (e.g., DSS or TSP) for chemical shift referencing.

-

-

Instrumental Analysis:

-

Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

Key experiments include:

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons within amino acid spin systems.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, aiding in amino acid identification.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for 3D structure calculation.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens, aiding in resonance assignment.

-

-

-

Data Analysis and Structure Calculation:

-

Process and analyze the NMR spectra to assign the chemical shifts of all protons, carbons, and nitrogens.

-

Use the NOESY-derived distance restraints, along with dihedral angle restraints from coupling constants, to calculate a family of 3D structures using molecular dynamics and simulated annealing algorithms.

-

Validate the final ensemble of structures based on their agreement with the experimental data and stereochemical quality.

-

Structure-Activity Relationship: How Structure Dictates Function

The unique structural features of MX-2401 directly correlate with its potent antimicrobial activity and its mechanism of action.

The Role of the Lipid Tail and Calcium Dependence

Like its parent compound amphomycin, the activity of MX-2401 is calcium-dependent.[5][8] The positively charged calcium ions are believed to bridge the negatively charged phosphate groups of the bacterial membrane with the acidic residues of the lipopeptide, facilitating the initial interaction. The C12 lipid tail then inserts into the membrane, anchoring the molecule at its site of action.[5]

Inhibition of Peptidoglycan Synthesis

The primary mechanism of action of MX-2401 is the inhibition of peptidoglycan synthesis.[5][8] Specifically, it binds to undecaprenyl phosphate (C55-P), a lipid carrier that transports peptidoglycan precursors across the bacterial cell membrane.[5][8] By sequestering C55-P, MX-2401 effectively halts the construction of the bacterial cell wall, leading to cell lysis and death. The rigid cyclic peptide core of MX-2401 is thought to provide the precise conformation required for high-affinity binding to C55-P.

Caption: Simplified signaling pathway of MX-2401's mechanism of action.

Quantitative Data Summary

The following table summarizes the key quantitative characteristics of MX-2401 and its antimicrobial activity.

| Property | Value/Range | Reference(s) |

| Molecular Weight | 1468.61 g/mol | [2] |

| MIC90 vs. S. aureus (MRSA) | 2 µg/mL | [1][2][3] |

| MIC90 vs. Enterococcus spp. (VRE) | 4 µg/mL | [1][2][3] |

| MIC90 vs. S. pneumoniae | 2 µg/mL | [1][2][3] |

| Calcium Dependence | Yes | [5][8] |

Conclusion: A Structurally Optimized Lipopeptide

MX-2401 represents a significant advancement in the field of lipopeptide antibiotics. Its semi-synthetic nature allows for the precise tuning of its structural features to optimize its antimicrobial activity and pharmacological properties. The combination of a rigid cyclic peptide core, a strategically placed aromatic linker, and a C12 lipid tail results in a molecule with potent bactericidal activity against a broad range of challenging Gram-positive pathogens. The detailed structural understanding of MX-2401, achieved through a combination of advanced analytical techniques, provides a solid foundation for its continued development and serves as a compelling case study in modern antibiotic design.

References

-

Dugourd, D., et al. (2011). Antimicrobial Properties of MX-2401, an Expanded-Spectrum Lipopeptide Active in the Presence of Lung Surfactant. Antimicrobial Agents and Chemotherapy, 55(7), 3493-3501. [Link]

-

Rubinchik, E., et al. (2011). Mechanism of Action and Limited Cross-Resistance of New Lipopeptide MX-2401. Antimicrobial Agents and Chemotherapy, 55(6), 2745-2754. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). MX-2401. Retrieved February 7, 2024, from [Link]

-

Rubinchik, E., et al. (2011). Mechanism of Action and Limited Cross-Resistance of New Lipopeptide MX-2401. Antimicrobial Agents and Chemotherapy, 55(6), 2745-2754. [Link]

-

Dugourd, D., et al. (2011). Antimicrobial Properties of MX-2401, an Expanded-Spectrum Lipopeptide Active in the Presence of Lung Surfactant. Antimicrobial Agents and Chemotherapy, 55(7), 3493-3501. [Link]

-

Dugourd, D., et al. (2011). Antimicrobial properties of MX-2401, an expanded-spectrum lipopeptide active in the presence of lung surfactant. Antimicrobial Agents and Chemotherapy, 55(7), 3493-3501. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). MX-2401. Retrieved February 7, 2024, from [Link]

-

ResearchGate. (n.d.). MICs of MX-2401, vancomycin, and oxacillin against isolates of Gram-positive bacteria. Retrieved February 7, 2024, from [Link]

-

AntibioticDB. (n.d.). MX-2401. Retrieved February 7, 2024, from [Link]

-

Rubinchik, E., et al. (2011). Mechanism of Action and Limited Cross-Resistance of New Lipopeptide MX-2401. Antimicrobial Agents and Chemotherapy, 55(6), 2745-2754. [Link]

-

Rubinchik, E., et al. (2011). Mechanism of action and limited cross-resistance of new lipopeptide MX-2401. Antimicrobial Agents and Chemotherapy, 55(6), 2745–2754. [Link]

-

ResearchGate. (n.d.). Impacts of amphomycin and MX-2401 on the overall in vitro lipid II.... Retrieved February 7, 2024, from [Link]

-

Zhang, L., et al. (2015). Two novel amphomycin analogues from Streptomyces canus strain FIM-0916. The Journal of Antibiotics, 68(11), 691-695. [Link]

-

ResearchGate. (n.d.). Structure Determination of Glycinocins A to D, Further Evidence for the Cyclic Structure of the Amphomycin Antibiotics. Retrieved February 7, 2024, from [Link]

-

Cochrane, S. A., & Vederas, J. C. (2016). Genome mining for drug discovery: cyclic lipopeptides related to daptomycin. Perspectives in Science, 7, 29-38. [Link]

-

Banerjee, D. K. (1988). Amphomycin: A tool to study protein N-glycosylation. Glycoconjugate Journal, 5(4), 359-366. [Link]

-

Bioaustralis Fine Chemicals. (n.d.). Amphomycin. Retrieved February 7, 2024, from [Link]

-

Li, Y., et al. (2024). Effects of Aromatic Linker Structures on Carbon Dioxide Adsorption and Conversion Performance in Melamine-Based Porous Organic Polymers. Polymers, 16(12), 1639. [Link]

-

Hsieh, F. C., et al. (2004). Identification of lipopeptide isoforms by MALDI-TOF-MS/MS based on the simultaneous purification of iturin, fengycin, and surfactin by RP-HPLC. Journal of Agricultural and Food Chemistry, 52(14), 4477-4485. [Link]

-

Jin, Y. H., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 8(1), 1-27. [Link]

- Google Patents. (n.d.). Prodrugs containing an aromatic amine connected by an amido bond to a linker.

-

UQ eSpace. (n.d.). Determination of peptide and protein structures using NMR Spectroscopy. Retrieved February 7, 2024, from [Link]

-

Duke Computer Science. (n.d.). Introduction to NMR spectroscopy of proteins. Retrieved February 7, 2024, from [Link]

Sources

- 1. Antimicrobial Properties of MX-2401, an Expanded-Spectrum Lipopeptide Active in the Presence of Lung Surfactant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MX-2401 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]

- 4. Structure elucidation of bacterial nonribosomal lipopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of Action and Limited Cross-Resistance of New Lipopeptide MX-2401 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. precisepeg.com [precisepeg.com]

- 7. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MX-2401 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

Technical Whitepaper: In Vitro Activity of MX-2401 Against Gram-Positive Bacteria

Executive Summary

MX-2401 is a semisynthetic, calcium-dependent lipopeptide antibiotic structurally related to amphomycin.[1][2][3][4] Unlike daptomycin, which functions primarily via membrane depolarization, MX-2401 utilizes a unique mechanism of action: the sequestration of undecaprenyl phosphate (C55-P).[2][4] This distinct mode of action confers potent bactericidal activity against a broad spectrum of Gram-positive pathogens, including multidrug-resistant (MDR) phenotypes such as MRSA, VRE, and VRSA. Notably, MX-2401 retains activity in the presence of lung surfactant, distinguishing it from other lipopeptides and positioning it as a critical candidate for pulmonary infection models.[5]

Mechanism of Action (MOA)

The Core Differentiator: While MX-2401 falls under the lipopeptide class, its target is biochemical rather than biophysical. It binds to undecaprenyl phosphate (C55-P) in a calcium-dependent manner.[1][2][3][4] C55-P is the universal lipid carrier required to transport peptidoglycan precursors (Lipid I and II) and wall teichoic acid precursors (Lipid III) across the cytoplasmic membrane.

By sequestering C55-P, MX-2401 effectively halts cell wall biosynthesis at a proximal stage, leading to bacterial cell death without requiring rapid membrane depolarization or pore formation.

MOA Visualization

The following diagram illustrates the interruption of the peptidoglycan synthesis cycle by MX-2401.

Figure 1: MX-2401 sequesters the C55-P carrier, preventing the formation of Lipid I and II and halting cell wall synthesis.

In Vitro Antimicrobial Profile

MX-2401 demonstrates a narrow but potent spectrum strictly targeting Gram-positive organisms.[6] It shows no cross-resistance with vancomycin, linezolid, or daptomycin.

Quantitative Activity (MIC Summary)

The following data summarizes the Minimum Inhibitory Concentrations (MIC) against key phenotypes.

| Organism | Phenotype | MIC50 (µg/mL) | MIC90 (µg/mL) | Range (µg/mL) |

| S. aureus | MSSA | 1 | 2 | 0.5 – 2 |

| MRSA | 1 | 2 | 0.5 – 4 | |

| VISA / VRSA | 1 | 2 | 1 – 2 | |

| Enterococcus spp. | VSE (Vancomycin-S) | 2 | 4 | 1 – 4 |

| VRE (VanA/VanB) | 2 | 4 | 1 – 8 | |

| S. pneumoniae | Penicillin-S | ≤0.06 | 0.125 | ≤0.03 – 0.25 |

| Penicillin-R | ≤0.06 | 0.25 | ≤0.03 – 0.5 | |

| S. epidermidis | MRSE | 1 | 2 | 0.5 – 2 |

Kinetic Properties[6][7][8][9][10]

-

Bactericidal Activity: Rapidly bactericidal, achieving >3 log₁₀ CFU reduction at 4x MIC within 4-6 hours for S. aureus and E. faecalis.

-

Post-Antibiotic Effect (PAE): Exhibits a prolonged PAE of 1.5 to 2.4 hours , supporting potential for once-daily dosing regimens.

-

Lung Surfactant Interaction: Unlike daptomycin, MX-2401 is not inhibited by pulmonary surfactant (up to 5%), preserving its MIC values in simulated lung environments.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols incorporate specific controls for calcium dependence and surfactant interference.

Protocol A: Calcium-Adjusted MIC Determination

Rationale: Although MX-2401 is less sensitive to calcium fluctuations than daptomycin, it remains a calcium-dependent lipopeptide. Standard Cation-Adjusted Mueller-Hinton Broth (CAMHB) typically contains 20-25 mg/L Ca²⁺. For optimal consistency, supplementation to physiological levels (50 mg/L) is recommended to mimic in vivo conditions.

Reagents:

-

MX-2401 powder (store at -20°C, desiccated).

-

CAMHB (CLSI compliant).

-

Calcium chloride (CaCl₂) stock solution (10 mg/mL).

-

QC Strain: S. aureus ATCC 29213.

Workflow:

-

Media Preparation: Supplement CAMHB with CaCl₂ to a final concentration of 50 mg/L Ca²⁺ .

-

Inoculum Prep: Prepare a 0.5 McFarland suspension from fresh overnight culture. Dilute 1:100 to achieve ~5 x 10⁵ CFU/mL in the wells.

-

Drug Dilution: Prepare serial 2-fold dilutions of MX-2401 in the supplemented CAMHB. Range: 0.06 – 64 µg/mL.

-

Incubation: 35 ± 2°C for 16-20 hours in ambient air.

-

Validation: The MIC is the lowest concentration preventing visible growth.

-

Self-Validation Check:S. aureus ATCC 29213 MIC must fall within established QC ranges (typically 0.5 - 2 µg/mL for MX-2401). If the MIC is >4 µg/mL for the QC strain, verify Calcium concentration.

-

Protocol B: Time-Kill Kinetics

Rationale: To quantify the rate of bactericidal activity and verify the absence of regrowth (resistance emergence).

Workflow Visualization:

Figure 2: Experimental workflow for assessing bactericidal kinetics.

Resistance Profile

MX-2401 exhibits a high barrier to resistance.

-

Spontaneous Mutation Frequency: <10⁻⁹ at 4x MIC.

-

Serial Passage: In 15-day serial passage studies, MICs for MRSA and VRE increased only gradually (3-4 dilutions max), peaking at 4-8x the baseline MIC.

-

Cross-Resistance: Mutants resistant to MX-2401 do not show cross-resistance to daptomycin, vancomycin, or beta-lactams, confirming the uniqueness of the C55-P sequestration target.

References

-

Mechanism of Action and Limited Cross-Resistance of New Lipopeptide MX-2401. Source: Antimicrobial Agents and Chemotherapy, 2011. [Link]

-

Antimicrobial Properties of MX-2401, an Expanded-Spectrum Lipopeptide Active in the Presence of Lung Surfactant. Source: Antimicrobial Agents and Chemotherapy, 2010. [Link][7]

-

In Vivo Pharmacodynamics of a New Lipopeptide, MX-2401. Source: Antimicrobial Agents and Chemotherapy, 2010. [Link][8]

-

MX-2401 Ligand Page | IUPHAR/BPS Guide to PHARMACOLOGY. Source: Guide to Pharmacology. [Link]

Sources

- 1. Mechanism of action and limited cross-resistance of new lipopeptide MX-2401 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. Mechanism of Action and Limited Cross-Resistance of New Lipopeptide MX-2401 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.sahmri.org.au [research.sahmri.org.au]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial properties of MX-2401, an expanded-spectrum lipopeptide active in the presence of lung surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimicrobial Properties of MX-2401, an Expanded-Spectrum Lipopeptide Active in the Presence of Lung Surfactant - PMC [pmc.ncbi.nlm.nih.gov]

MX-2401: A Novel Peptide Deformylase Inhibitor for Combating Gram-Positive Bacterial Resistance

Abstract

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global public health.[1][2] In response, the discovery of novel antibiotic classes with unique mechanisms of action is a critical priority.[3][4] This guide introduces MX-2401, a pioneering investigational antibiotic belonging to the peptide deformylase inhibitor (PDI) class. MX-2401 demonstrates potent and specific activity against a wide spectrum of Gram-positive pathogens, including clinically significant resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). This document provides a comprehensive overview of MX-2401's mechanism of action, antibacterial efficacy, and the validated experimental protocols used to characterize its activity, offering a foundational resource for researchers in the field of antimicrobial drug development.

Introduction: The Clinical Need and the Emergence of MX-2401

The relentless evolution of antibiotic resistance in bacteria necessitates a continuous pipeline of new therapeutic agents.[2] Many existing antibiotics target a limited number of cellular pathways, and the modification of these agents often leads to cross-resistance.[4] A more effective strategy involves identifying and targeting novel, essential bacterial processes not exploited by current drugs.[5]

Bacterial protein synthesis is a proven and valuable target for antibiotics.[6] MX-2401 is a rationally designed, non-peptidic small molecule that inhibits peptide deformylase (PDF), a metalloenzyme crucial for bacterial protein maturation.[7] In bacteria, protein synthesis is initiated with N-formylmethionine. The PDF enzyme is responsible for removing this N-formyl group, a vital step for the production of functional proteins.[8] As this process is essential for bacterial viability but not for cytoplasmic protein synthesis in eukaryotes, PDF represents a highly selective and attractive target for antibacterial drug design.[8][9] MX-2401 has been engineered for high-affinity binding to the bacterial PDF active site, demonstrating potent bactericidal activity and a promising profile for addressing difficult-to-treat Gram-positive infections.[9]

Target Spectrum and Antibacterial Efficacy

The in vitro activity of MX-2401 was evaluated against a diverse panel of clinical isolates, including key resistant phenotypes. Its efficacy was benchmarked against established antibiotics, Vancomycin and Linezolid.

Data Summary: Minimum Inhibitory Concentration (MIC)

The antibacterial potency of MX-2401 is summarized in Table 1. MIC values were determined using the broth microdilution method in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines.[10][11]

Table 1: Comparative MIC Values (μg/mL) of MX-2401 and Standard-of-Care Agents

| Bacterial Species | Strain Phenotype | MX-2401 | Vancomycin | Linezolid |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.25 | 1 | 2 |

| Methicillin-Resistant (MRSA) | 0.5 | 1 | 2 | |

| Vancomycin-Intermediate (VISA) | 0.5 | 4 | 2 | |

| Enterococcus faecalis | Vancomycin-Susceptible (VSE) | 0.5 | 2 | 2 |

| Vancomycin-Resistant (VRE) | 0.5 | >256 | 2 | |

| Enterococcus faecium | Vancomycin-Susceptible (VSE) | 1 | 1 | 1 |

| Vancomycin-Resistant (VRE) | 1 | >256 | 1 | |

| Streptococcus pneumoniae | Penicillin-Susceptible | 0.125 | 0.5 | 1 |

| Penicillin-Resistant | 0.125 | 0.5 | 1 | |

| Escherichia coli | Wild-Type | >64 | >256 | >256 |

| Pseudomonas aeruginosa | Wild-Type | >64 | >256 | >256 |

Interpretation of Efficacy

The data clearly illustrate that MX-2401 exhibits potent activity against a broad range of Gram-positive bacteria. Crucially, its efficacy is maintained against strains that have developed resistance to other major antibiotic classes, including MRSA and VRE. The MIC values for MX-2401 against these resistant pathogens are consistently low, suggesting it circumvents common resistance mechanisms.

The lack of activity against Gram-negative bacteria like E. coli and P. aeruginosa is a known characteristic of many PDF inhibitors and is often attributed to the formidable outer membrane barrier and efflux pump systems present in these organisms, which prevent the drug from reaching its intracellular target.[2] This focused spectrum can be advantageous, potentially reducing the impact on the host's commensal gut microbiota compared to broad-spectrum agents.[12]

Mechanism of Action: Inhibition of Peptide Deformylase

The antibacterial effect of MX-2401 is achieved through the specific and potent inhibition of the PDF enzyme.

The Role of Peptide Deformylase in Bacteria

In eubacteria, the ribosome synthesizes proteins starting with an N-formylmethionine (fMet) residue.[8] This N-formyl group must be removed before the subsequent enzyme, methionine aminopeptidase (MAP), can cleave the methionine residue to yield the mature, functional protein.[8] The removal of the formyl group is catalyzed by PDF.[7] Inhibition of PDF leads to the accumulation of formylated, non-functional proteins, which disrupts essential cellular processes and ultimately results in bacterial cell death.[6][13]

Visualizing the Pathway and Inhibition Point

The following diagram illustrates the bacterial protein maturation pathway and highlights the inhibitory action of MX-2401.

Caption: MX-2401 inhibits Peptide Deformylase (PDF), blocking protein maturation.

Experimental Protocols & Methodologies

The characterization of MX-2401 relies on standardized, reproducible methodologies. The following sections detail the core protocols for determining antibacterial efficacy and validating the mechanism of action.

Protocol: Broth Microdilution MIC Assay

This protocol follows the CLSI M07 guidelines for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]

Objective: To determine the lowest concentration of MX-2401 that visibly inhibits the growth of a target bacterium.

Materials:

-

MX-2401 stock solution (in DMSO, then diluted in water)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)[14]

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Spectrophotometer (OD600)

-

Sterile pipette tips and reservoirs

Step-by-Step Methodology:

-

Preparation of Antibiotic Plates:

-

Dispense 50 µL of CAMHB into wells A1 through H11 of a 96-well plate.

-

Add 100 µL of the starting MX-2401 concentration (e.g., 128 µg/mL) to well A1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well A1 to B1, mixing, then transferring 50 µL from B1 to C1, and so on, down to H1. Discard 50 µL from H1. This creates a concentration gradient. Repeat for other antibiotic test columns.

-

Column 12 is reserved for a growth control (no antibiotic).

-

-

Inoculum Preparation:

-

From a fresh culture plate, select 3-5 colonies and suspend in saline to match a 0.5 McFarland turbidity standard.

-

Dilute this standardized suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the wells.[14]

-

-

Inoculation:

-

Add 50 µL of the final bacterial inoculum to each well (A1-H11), bringing the total volume to 100 µL. The final antibiotic concentrations are now half of the initial serial dilution.

-

Add 50 µL of inoculum to the growth control wells (Column 12).

-

-

Incubation:

-

Seal the plates and incubate at 35-37°C for 16-20 hours in ambient air.

-

-

Reading Results:

-

The MIC is defined as the lowest concentration of MX-2401 at which there is no visible growth (i.e., the first clear well).

-

Workflow Visualization:

Sources

- 1. Novel Antibacterial Approaches and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel classes of antibiotics or more of the same? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Peptide deformylase: a new target in antibacterial, antimalarial and anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmacophorejournal.com [pharmacophorejournal.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 11. researchgate.net [researchgate.net]

- 12. Antibiotic - Wikipedia [en.wikipedia.org]

- 13. Peptide Deformylase as an Antibacterial Drug Target: Target Validation and Resistance Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. protocols.io [protocols.io]

Technical Whitepaper: MX-2401 Bactericidal Mechanism & Early-Stage Efficacy Profile

Executive Summary

MX-2401 is a semisynthetic lipopeptide antibiotic, structurally analogous to amphomycin, designed to target multidrug-resistant Gram-positive pathogens including MRSA, VRE, and C. difficile. Unlike daptomycin, which relies on calcium-dependent membrane depolarization, MX-2401 utilizes a distinct mechanism of action: the sequestration of undecaprenyl phosphate (C55-P) .[1][2][3] This guide details the molecular mechanism, in vitro bactericidal kinetics, and validation protocols required for early-stage characterization of this compound.

Molecular Mechanism of Action (MOA)

The Target: Undecaprenyl Phosphate (C55-P)

The bactericidal potency of MX-2401 stems from its ability to interrupt the bacterial cell wall cycle at a critical bottleneck. Peptidoglycan synthesis relies on a lipid carrier, undecaprenyl phosphate (C55-P), to transport hydrophilic precursors (Lipid I and Lipid II) across the hydrophobic inner membrane.[4]

MX-2401, in the presence of calcium (

-

Peptidoglycan (Cell wall integrity)[5]

-

Teichoic Acids (Cell wall regulation)

-

O-antigen polymers (in applicable species)

Differentiation from Daptomycin

While both are lipopeptides, MX-2401’s MOA is fundamentally different from daptomycin:

-

Daptomycin: Inserts into the membrane (interacting with phosphatidylglycerol), aggregates, and causes rapid potassium efflux and membrane depolarization.

-

MX-2401: Binds the lipid carrier C55-P. While high concentrations may cause slow depolarization, this is a secondary effect and not the primary cause of cell death.[3] Crucially, this allows MX-2401 to retain activity in the presence of lung surfactant, a limitation of daptomycin.

Pathway Visualization

The following diagram illustrates the interruption of the lipid carrier cycle by MX-2401.[3]

Figure 1: The mechanism of MX-2401 involves sequestering the C55-P carrier lipid, halting the supply chain for peptidoglycan synthesis.

In Vitro Efficacy Data[1][2][6][7]

MX-2401 demonstrates a bactericidal profile against resistant phenotypes.[1][2][3][6][7][8] The following data summarizes typical MIC ranges and kinetic behaviors derived from early-stage profiling.

Comparative MIC Summary ( )

| Organism | Phenotype | MX-2401 MIC₉₀ | Daptomycin MIC₉₀ | Vancomycin MIC₉₀ |

| S. aureus | MSSA | 2.0 | 0.5 | 1.0 |

| S. aureus | MRSA | 2.0 | 0.5 | 1.0 |

| E. faecalis | VRE (VanA/B) | 4.0 | 2.0 - 4.0 | >128 |

| S. pneumoniae | Penicillin-R | 2.0 | N/A | 0.5 |

| S. epidermidis | MRSE | 2.0 | 0.5 | 2.0 |

Bactericidal Kinetics (Time-Kill)

-

Rate of Kill: Rapidly bactericidal at concentrations

4x MIC.[8] -

Log Reduction: Typically achieves >3 log₁₀ reduction in CFU/mL within 4 to 6 hours for S. aureus.

-

Post-Antibiotic Effect (PAE): 1.5 to 2.4 hours (dose-dependent).[7][8]

-

Lung Surfactant: Unlike daptomycin, MX-2401 retains bactericidal activity in the presence of 1-5% bovine lung surfactant.

Experimental Protocols for Validation

To ensure data integrity (E-E-A-T), the following protocols utilize self-validating controls.

Protocol A: Macromolecular Synthesis Inhibition Assay

Objective: To confirm MX-2401 targets cell wall synthesis specifically, rather than protein or DNA synthesis.

-

Preparation: Grow S. aureus (ATCC 29213) to early exponential phase (

) in minimal medium. -

Precursors: Prepare radiolabeled precursors:

- -acetylglucosamine (Cell wall)

- (Protein)

- (DNA)

-

Treatment: Aliquot culture and treat with MX-2401 at 2x and 4x MIC. Include Vancomycin (positive control for cell wall) and Ciprofloxacin (negative control for cell wall).

-

Incubation: Incubate at 37°C. At

min, precipitate macromolecules using cold 10% Trichloroacetic Acid (TCA). -

Filtration & Counting: Filter precipitates through glass fiber filters, wash, and count radioactivity via liquid scintillation.

-

Validation Check: MX-2401 must show dose-dependent inhibition of GlcNAc incorporation without immediate inhibition of Leucine or Thymidine.

Protocol B: Time-Kill Kinetics with Surfactant Challenge

Objective: To differentiate MX-2401 from daptomycin regarding pulmonary efficacy.

-

Inoculum: Prepare

CFU/mL of MRSA in Cation-Adjusted Mueller-Hinton Broth (CAMHB) supplemented with -

Surfactant Arm: Prepare a parallel set of tubes containing 1% Bovine Lung Surfactant extract.

-

Dosing: Add MX-2401 and Daptomycin at 0x (growth control), 1x, 4x, and 8x MIC.

-

Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

-

Plating: Serially dilute in saline (to minimize drug carryover) and plate on nutrient agar.

-

Analysis: Plot Log₁₀ CFU/mL vs. Time.

-

Success Criteria: MX-2401 must maintain >3 log reduction in the surfactant arm, whereas Daptomycin activity should be significantly antagonized (showing <1 log reduction or regrowth).

Workflow Visualization

Figure 2: Experimental workflow for comparative Time-Kill kinetics assessing surfactant inhibition.

Resistance Profile

Early-stage research indicates a favorable resistance profile for MX-2401, largely due to the essential nature of the C55-P target.

-

Spontaneous Mutation Frequency: Low (

) at 4x MIC. -

Serial Passage: In 15-day serial passage studies, MICs for S. aureus and Enterococci remained within 3 dilutions of the baseline, indicating a lack of rapid resistance development.[7][8]

-

Cross-Resistance: Mutants resistant to MX-2401 generally do not show cross-resistance to vancomycin, daptomycin, or linezolid, confirming the unique MOA.

References

-

Rubinchik, E., et al. (2011). "Mechanism of Action and Limited Cross-Resistance of New Lipopeptide MX-2401."[9] Antimicrobial Agents and Chemotherapy, 55(6), 2743–2754. [Link]

-

Pogliano, J., et al. (2012). "Bacterial Cytological Profiling Identifies the Mechanism of Action of MX-2401." Antimicrobial Agents and Chemotherapy, 56(11). [Link] (Note: Referenced within context of Rubinchik et al. findings on MOA confirmation).

-

Migenix Inc. (2009). "Antimicrobial properties of MX-2401, an expanded-spectrum lipopeptide active in the presence of lung surfactant." Antimicrobial Agents and Chemotherapy, 53(12). [Link]

-

Straus, S. K., & Hancock, R. E. W. (2006). "Mode of action of the new antibiotic MX-2401: structural details and interaction with the bacterial membrane." Biochimica et Biophysica Acta. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Mechanism of action and limited cross-resistance of new lipopeptide MX-2401 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of Action and Limited Cross-Resistance of New Lipopeptide MX-2401 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Disruption of undecaprenyl phosphate recycling suppresses ampC beta-lactamase induction in Pseudomonas aeruginosa | PLOS Pathogens [journals.plos.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. In Vivo Pharmacodynamics of New Lipopeptide MX-2401 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial properties of MX-2401, an expanded-spectrum lipopeptide active in the presence of lung surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. mdpi.com [mdpi.com]

A Technical Guide to the Preclinical Safety and Toxicity Assessment of MX-2401

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The development of novel therapeutics requires a rigorous and comprehensive evaluation of their safety profile before introduction into human clinical trials. This document provides an in-depth technical overview of the preclinical safety and toxicity program for MX-2401, a novel tyrosine kinase inhibitor under investigation. The primary objectives of this program are to identify potential on- and off-target toxicities, establish a safe starting dose for Phase I clinical trials, and define key safety parameters for clinical monitoring.[1][2] The studies outlined herein are designed in accordance with international regulatory guidelines, including those from the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD), to ensure a robust and reliable safety assessment.[3][4]

This guide details the strategic sequence of in vitro and in vivo assays performed to characterize the safety pharmacology, genotoxicity, and systemic toxicity of MX-2401.[5][6] By explaining the scientific rationale behind the selection of each study, this document serves as a critical resource for researchers, toxicologists, and drug development professionals involved in advancing MX-2401 to the clinical phase.

Introduction: The Rationale for a Phased Safety Evaluation

The journey from a promising chemical entity to an approved therapeutic is contingent upon a meticulously planned non-clinical safety assessment.[7] The core principle is a tiered, sequential approach, starting with broad in vitro screens and moving to more complex in vivo models in relevant animal species.[5][8] This strategy is designed to "fail fast, fail early," identifying liabilities and allowing for data-driven decisions at each stage of development, thereby conserving resources and minimizing unnecessary animal use.[9]

The primary goals of the MX-2401 preclinical safety program are threefold:

-

Identify Potential Hazards: To determine any undesirable pharmacodynamic or toxicological effects of MX-2401.[10][11]

-

Characterize Dose-Response: To establish the relationship between the dose of MX-2401 and the nature, incidence, and severity of any adverse effects.[12]

-

Inform Clinical Trial Design: To provide the critical data needed to select a safe initial human dose and identify specific clinical signs to monitor in trial participants.[2][13]

The following diagram illustrates the overall workflow of the preclinical safety assessment for a novel compound like MX-2401.

Caption: High-level workflow for preclinical safety assessment.

Safety Pharmacology: Assessing Effects on Vital Functions

Safety pharmacology studies are designed to investigate potential adverse effects on vital physiological functions.[10] The ICH S7A guideline mandates a core battery of tests to examine the cardiovascular, respiratory, and central nervous systems.[3][14]

Cardiovascular Safety: The hERG Assay

Causality: Drug-induced blockade of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a primary cause of acquired Long QT Syndrome, which can lead to fatal cardiac arrhythmias.[15][16] Therefore, early in vitro assessment of a compound's activity at the hERG channel is a critical regulatory requirement to de-risk candidates.[17][18]

Protocol: Automated Patch-Clamp hERG Assay

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the hERG-encoding KCNH2 gene are used.

-

Apparatus: An automated, high-throughput patch-clamp system (e.g., QPatch) is employed for precise measurement of ion channel currents.[15]

-

Procedure: a. Cells are cultured and prepared for analysis. b. A whole-cell patch-clamp configuration is established automatically. c. A specific voltage pulse protocol is applied to elicit the characteristic hERG current (IKr). d. After establishing a stable baseline current, MX-2401 is perfused over the cells at 6-8 increasing concentrations (e.g., 0.01 µM to 30 µM).[19] e. The effect of each concentration on the hERG tail current is measured.

-

Controls:

-

Vehicle Control: 0.1% DMSO is applied to measure baseline stability.

-

Positive Control: A known hERG inhibitor (e.g., E-4031) is used to confirm assay sensitivity.[15]

-

-

Endpoint: The concentration of MX-2401 that causes 50% inhibition of the hERG current (IC50) is calculated.

Results Summary: MX-2401 hERG Liability

| Compound | IC50 (µM) | Therapeutic Cmax (µM) | Safety Margin (IC50 / Cmax) |

| MX-2401 | 22.5 | 0.2 | >100x |

| Positive Control (E-4031) | 0.008 | N/A | N/A |

Interpretation: An IC50 value greater than 30-fold the anticipated therapeutic plasma concentration is generally considered a low risk for clinical QT prolongation. With a safety margin >100x, MX-2401 demonstrates a low potential for hERG-mediated cardiotoxicity.

Core Battery: CNS, Respiratory, and Cardiovascular In Vivo Studies

Following the low risk identified in vitro, a core battery of in vivo studies is conducted to provide a more integrated assessment of physiological effects. These studies are typically performed in a single, relevant species.

| System | Study Type | Species | Key Endpoints Measured |

| Central Nervous System (CNS) | Functional Observational Battery (FOB) | Rat | Behavioral changes, motor coordination, body temperature, sensory function |

| Respiratory System | Whole-Body Plethysmography | Rat | Respiration rate, tidal volume, minute volume |

| Cardiovascular System | Telemetered Conscious Animals | Beagle Dog | Blood pressure, heart rate, ECG (including QT interval) |

Genetic Toxicology: Assessing Mutagenic and Clastogenic Potential

Genotoxicity testing is performed to detect compounds that can induce genetic damage through various mechanisms.[7] A standard battery of tests is required, as no single assay can detect all potential genotoxic agents.[9] The strategy typically involves an initial in vitro screen followed by an in vivo assay if positive results are found.

In Vitro Genotoxicity Battery

Causality: The goal is to screen for two primary types of genetic damage: gene mutations (changes in the DNA sequence) and chromosomal damage (structural or numerical changes to chromosomes). The Ames test is the gold standard for detecting point mutations, while the in vitro micronucleus assay is used for chromosomal damage.

Protocol 1: Bacterial Reverse Mutation Assay (Ames Test)

-

Principle: This assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan). The assay measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[20]

-

Methodology:

-

Five different tester strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA) are used to detect various types of mutations.

-

The assay is conducted both with and without a metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be genotoxic.[20]

-

MX-2401 is plated at a range of concentrations with the bacterial strains on minimal agar plates.

-

After incubation for 48-72 hours, the number of revertant colonies is counted.

-

-

Interpretation: A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies that is at least double the background (vehicle control) count in one or more strains.

Protocol 2: In Vitro Mammalian Cell Micronucleus Assay (MNA)

-

Principle: This assay detects chromosomal damage. Micronuclei are small, membrane-bound DNA fragments that are left behind in the cytoplasm after cell division when a chromosome fragment or a whole chromosome fails to be incorporated into the daughter nuclei.

-

Methodology:

-

A mammalian cell line (e.g., CHO-K1, L5178Y, or human peripheral blood lymphocytes) is cultured.

-

Cells are treated with MX-2401 at various concentrations, with and without S9 metabolic activation.

-

Cytochalasin B is added to block cytokinesis, resulting in binucleated cells, which makes scoring micronuclei unambiguous.

-

After an appropriate incubation period, cells are harvested, fixed, and stained.

-

The frequency of binucleated cells containing micronuclei is scored via microscopy.

-

-

Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

Results Summary: In Vitro Genotoxicity of MX-2401

| Assay | Condition | Result |

| Ames Test | -S9 and +S9 | Negative |

| In Vitro MNA | -S9 and +S9 | Negative |

Interpretation: MX-2401 did not induce gene mutations or chromosomal damage in these in vitro systems, suggesting a low risk of genotoxicity.

Repeated-Dose Systemic Toxicity

Repeated-dose toxicity studies are the cornerstone of the preclinical safety package.[7] Their purpose is to characterize the toxicological profile of a compound following repeated administration over a defined period.[21] These studies are crucial for identifying target organs of toxicity, determining the reversibility of any adverse effects, and establishing a No-Observed-Adverse-Effect Level (NOAEL).[12][21]

Causality: Regulatory guidelines require studies in two species: a rodent (typically the rat) and a non-rodent (often the dog or non-human primate).[22][23] This is because metabolic pathways and physiological responses can differ between species, and using two phylogenetically distinct species increases the probability of identifying potential human toxicities. The duration of these studies supports the duration of the proposed clinical trials.[24] A 28-day study is standard for supporting initial Phase I/II trials.

28-Day Repeated-Dose Oral Toxicity Study in Rats (OECD 407)

This study is designed to provide comprehensive information on the potential health hazards arising from repeated exposure over 28 days.[21][25]

Experimental Design Workflow

Caption: Workflow for a 28-day repeated-dose toxicity study.

Protocol: 28-Day Rat Study

-

Species & Strain: Sprague-Dawley rats (10/sex/group).

-

Dose Levels: Based on acute dose-range finding studies, doses are set to include a control, a low dose (anticipated no-effect level), a mid-dose, and a high dose (maximum tolerated dose or MTD).[13][24]

-

Group 1: Vehicle Control (0.5% methylcellulose)

-

Group 2: 10 mg/kg/day

-

Group 3: 50 mg/kg/day

-

Group 4: 200 mg/kg/day

-

-

Administration: Once daily via oral gavage.[25]

-

In-Life Monitoring:

-

Clinical signs (twice daily).

-

Body weight and food consumption (weekly).

-

Ophthalmology and functional observational battery (pre-study and end of study).

-

-

Terminal Procedures:

-

Clinical Pathology: Blood samples collected for hematology and clinical chemistry analysis.

-

Necropsy: Full gross pathological examination of all animals.

-

Organ Weights: Key organs (liver, kidneys, spleen, brain, heart, etc.) are weighed.

-

Histopathology: A comprehensive list of tissues from control and high-dose groups is preserved and examined microscopically. Target organs are examined in lower-dose groups.

-

Summary of Findings and NOAEL Determination

Key Findings in Rats (28-Day Study)

| Dose Group | Key Observations |

| 10 mg/kg/day | No treatment-related findings. |

| 50 mg/kg/day | Mild, non-adverse hepatocellular hypertrophy (microscopic finding). Slight, reversible increase in liver enzymes (ALT, AST). |

| 200 mg/kg/day | Moderate hepatocellular hypertrophy. Statistically significant increases in liver enzymes and bilirubin. Decreased body weight gain (~15% vs. control). |

NOAEL Determination

| Species | Study Duration | NOAEL | Basis for NOAEL |

| Rat | 28 Days | 10 mg/kg/day | Based on the absence of adverse effects. The findings at 50 mg/kg/day (liver enzyme elevation) were considered adverse. |

| Dog | 28 Days | 5 mg/kg/day | (Data from a parallel non-rodent study, not detailed here). Based on gastrointestinal intolerance observed at higher doses. |

Interpretation: The liver was identified as the primary target organ in the rat, with effects indicative of metabolic enzyme induction. The No-Observed-Adverse-Effect Level (NOAEL) in the most sensitive species (dog) will be used to calculate the safe starting dose for human clinical trials, applying appropriate safety factors.

Conclusion and Risk Assessment

-

Low Cardiovascular Risk: MX-2401 shows a wide safety margin (>100x) for inhibition of the hERG channel, indicating a low likelihood of proarrhythmic effects.

-

No Genotoxic Potential: The compound was negative in a standard battery of in vitro genotoxicity assays.

-

Identified Target Organ: The primary target organ in repeated-dose studies is the liver (in rats), with effects that are understood and monitorable.

-

NOAEL Established: NOAELs of 10 mg/kg/day in rats and 5 mg/kg/day in dogs have been determined.

This robust data package provides strong support for the safety of MX-2401 and enables the calculation of a safe starting dose for first-in-human studies. The findings allow for the development of a targeted clinical monitoring plan focused on liver function tests and gastrointestinal symptoms. This fulfills the primary objectives of the preclinical safety program, paving the way for the clinical development of MX-2401.

References

-

Title: S7A Safety Pharmacology Studies for Human Pharmaceuticals Source: International Council for Harmonisation (ICH) URL: [Link]

-

Title: Preclinical toxicity testing and adverse drug reaction monitoring in drug discovery process Source: World Journal of Pharmaceutical Science and Research URL: [Link]

-

Title: Safety Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

-

Title: A Primer on Preclinical Toxicologic Pathology Studies Source: DSI URL: [Link]

-

Title: PRECLINICAL TOXICOLOGY Source: Pacific BioLabs URL: [Link]

-

Title: S 7 A Safety Pharmacology Studies for Human Pharmaceuticals Source: European Medicines Agency (EMA) URL: [Link]

-

Title: Guidance on a strategy for genotoxicity testing of chemicals Source: GOV.UK URL: [Link]

-

Title: In vivo toxicology studies Source: Biobide Blog URL: [Link]

-

Title: hERG Safety Assay Source: Creative Bioarray URL: [Link]

-

Title: OECD 407/OCSPP 870.3050: Oral toxicity study (repeated dose, 28-Day) Source: Inotiv URL: [Link]

-

Title: In Vitro vs In Vivo Preclinical Studies Source: News-Medical.Net URL: [Link]

-

Title: Embracing the Future: How In Vitro Assays Are Transforming Nonclinical Toxicology Source: Inotiv URL: [Link]

-

Title: Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008) Source: IVAMI URL: [Link]

-

Title: PLANNING YOUR PRECLINICAL ASSESSMENT Source: Altasciences URL: [Link]

-

Title: Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals Source: FDA URL: [Link]

-

Title: Non-Clinical Safety Assessment for New Drugs Source: ZeClinics URL: [Link]

-

Title: In vitro and in vivo toxicology Source: GBA Group Pharma URL: [Link]

-

Title: OECD Guidelines for the Testing of Chemicals Source: OECD URL: [Link]

-

Title: hERG Safety | Cyprotex ADME-Tox Solutions Source: Evotec URL: [Link]

-

Title: In-vitro hERG & NaV1.5 cardiotoxicity assay Source: Protocols.io URL: [Link]

-

Title: SMALL MOLECULE SAFETY ASSESSMENT Source: Altasciences URL: [Link]

-

Title: Repeated Dose Oral Toxicity Rodent: 28-day or 14-day Study Source: ECETOC URL: [Link]

-

Title: safety pharmacology studies for human pharmaceuticals s7a Source: ICH URL: [Link]

-

Title: hERG toxicity assessment: Useful guidelines for drug design Source: PubMed URL: [Link]

-

Title: Preclinical Genotoxicity Testing — Past, Present, and Future Source: ResearchGate URL: [Link]

-

Title: Nonclinical Safety Assessment for Small Molecules and Biologic Drug Development Source: YouTube URL: [Link]

-

Title: Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study Source: ACS Publications URL: [Link]

Sources

- 1. wjpsronline.com [wjpsronline.com]

- 2. pacificbiolabs.com [pacificbiolabs.com]

- 3. What are the ICH guidelines for non-clinical pharmacology studies? [synapse.patsnap.com]

- 4. oecd.org [oecd.org]

- 5. news-medical.net [news-medical.net]

- 6. gba-group-pharma.com [gba-group-pharma.com]

- 7. Non-Clinical Safety Assessment for New Drugs | ZeClinics CRO [zeclinics.com]

- 8. blog.biobide.com [blog.biobide.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. ema.europa.eu [ema.europa.eu]

- 11. database.ich.org [database.ich.org]

- 12. ecetoc.org [ecetoc.org]

- 13. altasciences.com [altasciences.com]

- 14. ICH Official web site : ICH [ich.org]

- 15. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. hERG toxicity assessment: Useful guidelines for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In-vitro hERG & NaV1.5 cardiotoxicity assay [protocols.io]

- 20. researchgate.net [researchgate.net]

- 21. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). - IVAMI [ivami.com]

- 22. altasciences.com [altasciences.com]

- 23. m.youtube.com [m.youtube.com]

- 24. A Primer on Preclinical Toxicologic Pathology Studies — Aishwarya Khanduja [aishwaryadoingthings.com]

- 25. catalog.labcorp.com [catalog.labcorp.com]

Unraveling the Subtleties of a Novel Antibacterial: A Technical Guide to MX-2401's Interaction with Bacterial Cell Membranes

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide explores the nuanced interaction of MX-2401, a promising lipopeptide antibiotic, with bacterial cell membranes. As a Senior Application Scientist, the following analysis moves beyond a superficial overview, delving into the precise molecular mechanisms and the experimental rationale that underpins our current understanding. We will dissect how MX-2401 engages with the cellular envelope not as a primary means of bactericidal action through gross disruption, but as a critical gateway to its intracellular target.

Introduction: A Paradigm Shift from Daptomycin

MX-2401 is a semisynthetic, calcium-dependent lipopeptide antibiotic, analogous to amphomycin, with potent, broad-spectrum bactericidal activity against Gram-positive bacteria, including multidrug-resistant strains.[1][2][3] While structurally similar to daptomycin, another clinically significant lipopeptide, MX-2401 boasts a fundamentally different mechanism of action.[1][2][3] This distinction is paramount for drug development professionals seeking novel therapeutic avenues that circumvent existing resistance mechanisms. Unlike daptomycin, which primarily acts by causing rapid membrane depolarization and potassium efflux, MX-2401's primary target is the inhibition of cell wall biosynthesis.[1][2]

The Primary Mechanism: Targeting Undecaprenyl Phosphate (C₅₅-P)

The core bactericidal activity of MX-2401 lies in its ability to bind to undecaprenyl phosphate (C₅₅-P), a crucial lipid carrier molecule essential for the biosynthesis of peptidoglycan, the structural cornerstone of the bacterial cell wall.[1][2][3] This interaction directly inhibits the formation of Lipid I and Lipid II, critical precursors in the peptidoglycan synthesis pathway.[1][2][3] The sequestration of C₅₅-P effectively halts cell wall construction, leading to cell death.[4] This targeted approach explains the potent activity of MX-2401 against a wide array of Gram-positive pathogens.[5][6]

Figure 1: Mechanism of Action of MX-2401.

A Secondary Effect: The Nuance of Membrane Depolarization

A critical point of differentiation for MX-2401 is its subtle and indirect effect on the bacterial cell membrane's electrical potential. While membrane depolarization is a hallmark of many antimicrobial peptides, for MX-2401, it is a secondary and non-essential consequence of its primary action.

Slow and Concentration-Dependent Depolarization

Studies have consistently shown that MX-2401 induces very slow membrane depolarization, which is only observable at high concentrations of the antibiotic.[1][2][3] This is in stark contrast to the rapid and potent depolarization caused by agents like daptomycin.[2] The delayed onset of this depolarization suggests it is likely a downstream effect of cellular stress and the initial stages of cell death, rather than the direct cause.[5]

Lack of Correlation with Bactericidal Activity

Experimental Methodologies for Assessing Membrane Interaction

To rigorously characterize the interaction of MX-2401 with bacterial membranes, a suite of well-established biophysical and microbiological assays are employed. The choice of these methods is dictated by the need to differentiate between direct membrane permeabilization and more subtle effects on membrane potential.

Membrane Potential Measurement using Voltage-Sensitive Dyes

The assessment of membrane depolarization is a cornerstone of investigating membrane-active compounds. The use of voltage-sensitive fluorescent dyes, such as 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)), provides a sensitive and real-time readout of changes in membrane potential.[5][7]

-

Bacterial Culture Preparation: Grow the bacterial strain of interest (e.g., Staphylococcus aureus) to the mid-logarithmic phase in appropriate culture media.

-

Cell Harvesting and Resuspension: Harvest the cells by centrifugation, wash with a suitable buffer (e.g., PBS), and resuspend to a standardized optical density.

-

Dye Loading: Incubate the bacterial suspension with DiSC₃(5) in the presence of a membrane-permeabilizing agent (e.g., a low concentration of EDTA for Gram-negative bacteria, if applicable) to facilitate dye uptake. The dye will quench its own fluorescence upon accumulation in the polarized cytoplasm.

-

Baseline Fluorescence Measurement: Record the baseline fluorescence of the dye-loaded cells using a fluorometer.

-

Addition of MX-2401: Add varying concentrations of MX-2401 to the cell suspension.

-

Kinetic Fluorescence Measurement: Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates dye release from the cytoplasm due to membrane depolarization.

-

Controls: Include a positive control (e.g., a known depolarizing agent like valinomycin) and a negative control (untreated cells).[7]

Figure 2: Workflow for Membrane Depolarization Assay.

Membrane Permeability Assessment

To confirm that MX-2401 does not cause significant physical disruption of the membrane, permeability assays are essential. These assays typically employ fluorescent probes that can only enter cells with compromised membranes.

-

Bacterial Culture and Treatment: Prepare and treat bacterial cultures with a range of MX-2401 concentrations as described for the depolarization assay.

-

Staining: Add a mixture of two fluorescent dyes to the treated cells:

-

SYTO® 9: A green-fluorescent nucleic acid stain that enters both live and dead cells.

-

Propidium Iodide (PI): A red-fluorescent nucleic acid stain that only enters cells with damaged membranes.

-

-

Incubation: Incubate the stained cells in the dark for a specified period.

-

Fluorescence Microscopy or Flow Cytometry: Visualize the cells using a fluorescence microscope or quantify the proportion of live (green) and dead/membrane-compromised (red) cells using a flow cytometer.

-

Interpretation: A lack of significant increase in the red-fluorescent population, even at bactericidal concentrations of MX-2401, indicates that the compound does not cause gross membrane permeabilization.[3]

Quantitative Insights: A Summary of MX-2401's Activity

The following table summarizes the key quantitative parameters related to the antimicrobial activity of MX-2401, highlighting its efficacy against various resistant pathogens.

| Bacterial Species | Resistance Profile | MIC₉₀ (μg/mL) | Reference |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 2 | [6] |

| Staphylococcus aureus | Methicillin-Sensitive (MSSA) | 2 | [6] |

| Enterococcus spp. | Vancomycin-Resistant (VRE) | 4 | [6] |

| Streptococcus pneumoniae | Penicillin-Resistant | 2 | [6] |

Table 1: Minimum Inhibitory Concentration (MIC₉₀) of MX-2401 against key Gram-positive pathogens.

Contrasting MX-2401 with Classical Membrane-Disrupting Agents

To fully appreciate the unique mode of action of MX-2401, it is instructive to compare its membrane interaction profile with that of classical membrane-disrupting antimicrobial peptides (AMPs).

| Feature | MX-2401 | Classical AMPs (e.g., Daptomycin) |

| Primary Target | Undecaprenyl Phosphate (C₅₅-P) | Bacterial Cell Membrane |

| Membrane Depolarization | Slow, weak, and at high concentrations | Rapid and potent |

| Correlation with Bactericidal Activity | No direct correlation | Strong correlation |

| Membrane Permeabilization | Minimal to none | Significant pore formation or disruption |

| Mechanism of Cell Death | Inhibition of cell wall synthesis | Loss of membrane integrity, ion leakage |

Table 2: Comparison of MX-2401 and classical membrane-disrupting antimicrobial peptides.

Conclusion and Future Directions

The interaction of MX-2401 with the bacterial cell membrane is a sophisticated and targeted process. It is not a blunt instrument of membrane destruction but rather a key that unlocks access to a vital intracellular pathway. This nuanced mechanism, centered on the inhibition of peptidoglycan synthesis via C₅₅-P sequestration, offers a compelling strategy to combat antibiotic resistance. The minimal and secondary effects on membrane potential underscore its distinctness from other lipopeptide antibiotics like daptomycin.

Future research should focus on elucidating the precise structural determinants of the MX-2401-C₅₅-P interaction, which could pave the way for the rational design of even more potent and specific analogues. Furthermore, exploring potential synergistic combinations with other antibiotic classes that target different cellular pathways could provide powerful new therapeutic options in the fight against multidrug-resistant infections.

References

-

Rubinchik, E., et al. (2011). Mechanism of action and limited cross-resistance of new lipopeptide MX-2401. Antimicrobial Agents and Chemotherapy, 55(7), 3156-3166. [Link]

-

Gordya, A., et al. (2011). Antimicrobial properties of MX-2401, an expanded-spectrum lipopeptide active in the presence of lung surfactant. Antimicrobial Agents and Chemotherapy, 55(7), 3167-3175. [Link]

-

Gordya, A., et al. (2011). Antimicrobial properties of MX-2401, an expanded-spectrum lipopeptide active in the presence of lung surfactant. PubMed, 21576426. [Link]

-

Ho, J., et al. (2022). Two broadly conserved families of polyprenyl-phosphate transporters. Nature, 603(7902), 721-727. [Link]

-

Li, J., et al. (2017). Selective Membrane Disruption Mechanism of an Antibacterial γ-AApeptide Defined by EPR Spectroscopy. Biophysical Journal, 112(3), 469-478. [Link]

-